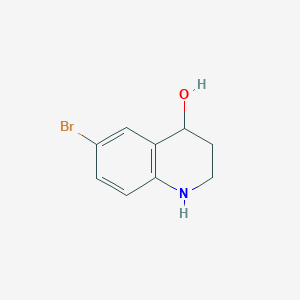

6-Bromo-1,2,3,4-tetrahydroquinolin-4-ol

Description

6-Bromo-1,2,3,4-tetrahydroquinolin-4-ol is a brominated tetrahydroquinoline derivative featuring a hydroxyl group at the 4-position of the partially saturated quinoline ring. It is synthesized via methods such as transition-metal-free dearomatization and amination (e.g., using tert-butyl carbamate intermediates and trifluoroacetic acid) . Its molecular formula is C₉H₁₀BrNO, with a molecular weight of 228.09 g/mol (based on CAS 1520404-59-4) .

Properties

Molecular Formula |

C9H10BrNO |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

6-bromo-1,2,3,4-tetrahydroquinolin-4-ol |

InChI |

InChI=1S/C9H10BrNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,5,9,11-12H,3-4H2 |

InChI Key |

CSNWPRUFXLICMM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C(C1O)C=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,2,3,4-tetrahydroquinolin-4-ol typically involves the hydrogenation of 4-quinolinone in the presence of a suitable catalyst. The reaction proceeds as follows:

Starting Material: 4-quinolinone

Catalyst: Palladium on carbon (Pd/C)

Hydrogen Source: Hydrogen gas (H2)

Reaction Conditions: The reaction is carried out under a hydrogen atmosphere at elevated pressure and temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient hydrogenation. The use of high-pressure hydrogenation equipment and efficient catalysts can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,2,3,4-tetrahydroquinolin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Oxidation: Quinone derivatives

Reduction: Hydrogenated tetrahydroquinoline

Substitution: Various substituted tetrahydroquinoline derivatives

Scientific Research Applications

6-Bromo-1,2,3,4-tetrahydroquinolin-4-ol has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: It is used as an intermediate in the synthesis of various fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group at the 4th position and the bromine atom at the 6th position play crucial roles in its binding affinity and specificity. The compound can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol

- Structure : Hydroxyl group at position 3 instead of 4.

- Properties: Exhibits a molecular formula of C₉H₁₀BrNO (same as the target compound) but distinct hydrogen-bonding patterns due to the hydroxyl position. This alters solubility and crystal packing behavior. Reported purity: 98% (CAS 1520404-59-4) .

- Synthesis : Prepared via alkylation or halogenation routes similar to the 4-ol derivative.

6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol

- Structure : Hydroxyl group at position 5.

- Properties: Synthesized alongside the target compound in a trifluoroethanol (TFE)-mediated reaction, yielding a brown oil with 19% efficiency . The 7-hydroxyl group may reduce steric hindrance compared to the 4-position, influencing reactivity in further functionalization.

6-Bromo-2,3-dihydroquinolin-4(1H)-one

- Structure : Ketone at position 4 instead of a hydroxyl group.

- Properties: Lacks hydrogen-bonding capacity from the hydroxyl, reducing solubility in polar solvents. CAS 76228-06-3; molecular formula C₉H₈BrNO . This compound is a key intermediate for synthesizing fully aromatic quinoline derivatives.

Substituted Derivatives with Additional Functional Groups

3-(4-Bromophenyl)-5,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroquinolin-4-ol

- Structure : Features methoxy groups at positions 5 and 7, a phenyl group at position 4, and a bromophenyl substituent.

- Properties : Reported as a white solid with 77% yield and a melting point (m.p.) of 276–278°C. The electron-donating methoxy groups enhance stability and alter electronic properties compared to the simpler 6-bromo-4-ol derivative .

6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

- Structure : Contains a ketone and two methyl groups at position 4.

- Properties : Increased steric hindrance from the dimethyl groups reduces ring flexibility. CAS 135631-90-2; similarity score 0.90 to the target compound .

Non-Hydroxylated Analogues

5-Bromo-1,2,3,4-tetrahydroquinoline

6-Bromo-1,4-dimethyl-3-nitro-9H-carbazole

- Structure : A carbazole derivative with nitro and methyl groups.

Key Research Findings and Data

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.